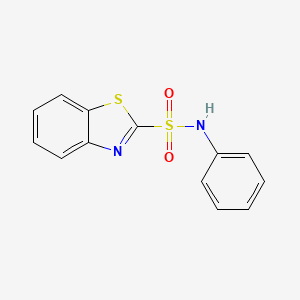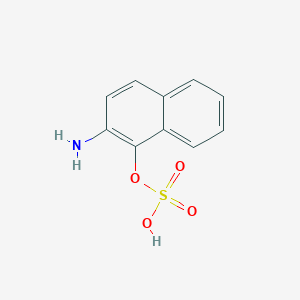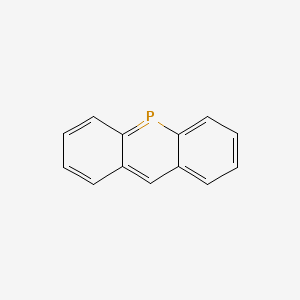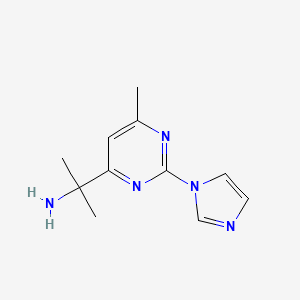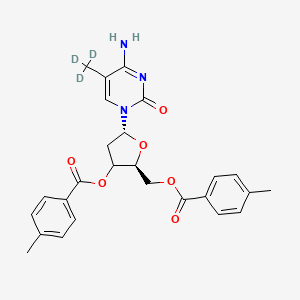
3',5'-Di-p-toluoyl-2'-deoxycytidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 is a deuterated nucleoside analog, primarily used in proteomics research. It has a molecular formula of C26H24D3N3O6 and a molecular weight of 480.53 . This compound is a derivative of 2’-deoxycytidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with p-toluoyl groups, and the hydrogen at the 2’ position is replaced with deuterium.
Méthodes De Préparation
The synthesis of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves multiple steps. One common method includes the protection of the hydroxyl groups at the 3’ and 5’ positions with p-toluoyl groups. This is typically achieved using p-toluoyl chloride in the presence of a base such as pyridine. The deuterium atom at the 2’ position is introduced through a deuterium exchange reaction, often using deuterated solvents . Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Mécanisme D'action
The mechanism of action of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves its incorporation into DNA during replication. The presence of the p-toluoyl groups and deuterium atom can affect the stability and structure of the DNA, leading to potential disruptions in replication and repair processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound without the p-toluoyl and deuterium modifications.
3’,5’-Di-p-toluoyl-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
3’,5’-Di-p-toluoyl-2’-deoxyadenosine: Similar structure but with an adenine base instead of cytosine.
The uniqueness of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 lies in its specific modifications, which provide distinct properties and applications in research and industry .
Propriétés
Formule moléculaire |
C26H27N3O6 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2S,5R)-5-[4-amino-2-oxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20?,21-,22+/m0/s1/i3D3 |
Clé InChI |
VTJIRRIRBAINRZ-APDIKOIMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2CC([C@@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


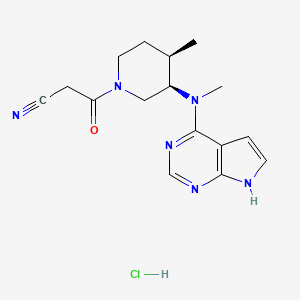

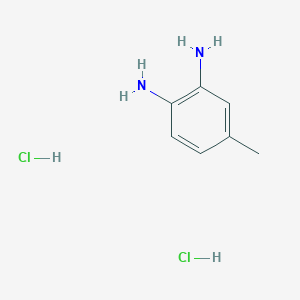
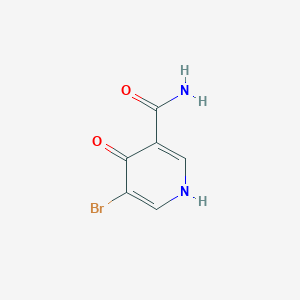

![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
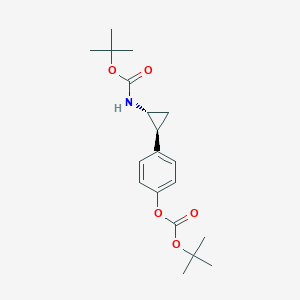
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
